molecular formula C20H19N3O3 B3047453 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 1396774-61-0

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B3047453
CAS No.: 1396774-61-0
M. Wt: 349.4
InChI Key: OPIUKISJXOTPCU-UHFFFAOYSA-N
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Description

“(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C11H10N2O3 and a molecular weight of 218.21 . The SMILES string for this compound is CN1N=C(CC(O)=O)c2ccccc2C1=O .


Synthesis Analysis

The synthesis processes for compounds similar to “(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid” often involve acylation reactions followed by Michael addition. For example, Chui et al. (2004) synthesized derivatives through acylation with maleic or citraconic anhydrides, highlighting regioselective formation for 3-methyl substituted derivatives.


Molecular Structure Analysis

Structural analysis is crucial for understanding the interactions and potential reactions of this compound. The crystal structure of a novel compound synthesized from 2-hydroxypyridine and chloroacetic acid, as reported by Zhao Jing-gui (2005), provides insights into the molecular conformations that could be expected for similar compounds.


Chemical Reactions Analysis

Research on derivatives indicates a variety of reactions, such as the sequential reaction of amino acid methyl esters with readily available acetates, leading to cyclization and Michael-type addition, showcasing the reactivity of these compounds under basic conditions.


Physical and Chemical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are fundamental for practical applications. For instance, studies on similar compounds, such as the one conducted by Gültekin et al. (2020), employ XRD, FT-IR, UV-Vis, and NMR techniques to characterize these aspects, providing a basis for understanding the physical behavior of the compound of interest.

Safety and Hazards

As for the safety and hazards of this compound, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Biochemical Analysis

Biochemical Properties

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as transcription factors, and modulate their activity . This binding can lead to changes in gene expression, resulting in altered cellular functions. Additionally, this compound can inhibit or activate enzymes, thereby influencing various biochemical pathways . For instance, it has been shown to inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins .

Temporal Effects in Laboratory Settings

The effects of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival. At high doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it can influence the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy status.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-oxo-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23-20(26)16-10-6-5-9-15(16)17(22-23)13-21-19(25)12-11-18(24)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIUKISJXOTPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135809
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396774-61-0
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396774-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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